molecular formula C10H21N3O2Si B14486206 3-Butyl-6-[(trimethylsilyl)oxy]-3,4-dihydro-1,3,5-triazin-2(1H)-one CAS No. 66678-83-9

3-Butyl-6-[(trimethylsilyl)oxy]-3,4-dihydro-1,3,5-triazin-2(1H)-one

Cat. No.: B14486206
CAS No.: 66678-83-9
M. Wt: 243.38 g/mol
InChI Key: GTTACXPDWOTMJC-UHFFFAOYSA-N
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Description

3-Butyl-6-[(trimethylsilyl)oxy]-3,4-dihydro-1,3,5-triazin-2(1H)-one is a synthetic organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a butyl group, a trimethylsilyl group, and a triazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butyl-6-[(trimethylsilyl)oxy]-3,4-dihydro-1,3,5-triazin-2(1H)-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a butyl-substituted triazine derivative with trimethylsilyl chloride in the presence of a base such as imidazole. The reaction is usually carried out in an anhydrous solvent like dichloromethane at low temperatures to ensure high yield and selectivity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Butyl-6-[(trimethylsilyl)oxy]-3,4-dihydro-1,3,5-triazin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like halogens or organometallic compounds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Halogens, organometallic compounds; reactions are conducted under inert atmosphere conditions to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce the corresponding alcohols or amines.

Scientific Research Applications

3-Butyl-6-[(trimethylsilyl)oxy]-3,4-dihydro-1,3,5-triazin-2(1H)-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Butyl-6-[(trimethylsilyl)oxy]-3,4-dihydro-1,3,5-triazin-2(1H)-one involves its interaction with specific molecular targets and pathways. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its penetration into biological membranes. The triazinone core can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Butyl-6-hydroxy-3,4-dihydro-1,3,5-triazin-2(1H)-one
  • 3-Butyl-6-methoxy-3,4-dihydro-1,3,5-triazin-2(1H)-one
  • 3-Butyl-6-ethoxy-3,4-dihydro-1,3,5-triazin-2(1H)-one

Uniqueness

3-Butyl-6-[(trimethylsilyl)oxy]-3,4-dihydro-1,3,5-triazin-2(1H)-one is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, reactivity, and solubility, making it a valuable intermediate in various synthetic applications.

Properties

CAS No.

66678-83-9

Molecular Formula

C10H21N3O2Si

Molecular Weight

243.38 g/mol

IUPAC Name

3-butyl-6-trimethylsilyloxy-1,4-dihydro-1,3,5-triazin-2-one

InChI

InChI=1S/C10H21N3O2Si/c1-5-6-7-13-8-11-9(12-10(13)14)15-16(2,3)4/h5-8H2,1-4H3,(H,11,12,14)

InChI Key

GTTACXPDWOTMJC-UHFFFAOYSA-N

Canonical SMILES

CCCCN1CN=C(NC1=O)O[Si](C)(C)C

Origin of Product

United States

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